Alcohol Togni-(4-F-PhOCF2CF2)-reagent

Description

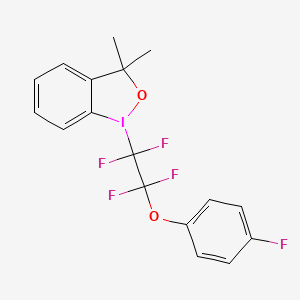

Alcohol Togni-(4-F-PhOCF2CF2)-reagent is a fluorinated organoiodine compound characterized by a 4-fluoro-phenoxy group (4-F-PhO) attached to a tetrafluoroethylene (CF2CF2) chain. These reagents are pivotal in organic synthesis for selective fluorination and fluorinated alkylation reactions, particularly in pharmaceutical and agrochemical research .

The 4-F-PhO group enhances electrophilicity due to the electron-withdrawing fluorine atom, facilitating nucleophilic substitution or radical-mediated fluorination. The reagent is typically a stable solid, soluble in organic solvents like THF or dichloromethane, and requires handling under inert conditions due to its sensitivity to moisture and oxygen .

Properties

Molecular Formula |

C17H14F5IO2 |

|---|---|

Molecular Weight |

472.19 g/mol |

IUPAC Name |

3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]-1λ3,2-benziodoxole |

InChI |

InChI=1S/C17H14F5IO2/c1-15(2)13-5-3-4-6-14(13)23(25-15)16(19,20)17(21,22)24-12-9-7-11(18)8-10-12/h3-10H,1-2H3 |

InChI Key |

KDSJMESGRFSLCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)F)(F)F)(F)F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Variations

The Togni reagent family comprises derivatives with diverse aromatic substituents and fluorinated chains. Key analogues include:

Reactivity and Performance

- Electrophilicity : The 4-F-PhO variant exhibits higher electrophilicity compared to the 4-MeO analogue (methoxy is electron-donating), enabling faster fluorination kinetics. In contrast, the 4-EtCO2 derivative balances reactivity with solubility, making it suitable for reactions requiring polar aprotic solvents .

- Yields and Stereospecificity : highlights that oxidants like TiCl4 or PhI(OAc)2 achieve yields of 74–92% in fluorination reactions, with stereospecificity (R,R:R,S ratios up to 92:8). The 4-F-PhO reagent likely follows similar trends but may outperform analogues in stereocontrol due to its stronger electron-withdrawing group .

- Applications :

- Pharmaceuticals : The 4-F-PhO and Benzimidazolyl derivatives are preferred for drug candidates due to fluorine’s role in enhancing bioavailability and metabolic stability .

- Agrochemicals : The C2F5 variant is favored for introducing perfluoroethyl groups into pesticides, leveraging its compact fluorinated chain .

Research Findings and Industrial Relevance

- Fluorine’s Role : Fluorine’s inductive effects improve drug binding and pharmacokinetics, as seen in the 4-F-PhO reagent’s applications in antiviral and anticancer agents .

- Comparative Studies : Budinská et al. (2016) demonstrated that Togni reagents with electron-withdrawing groups outperform analogues in nucleophilic fluorination, achieving >90% yields in tetrafluoroethylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.